molecular formula C23H31N5O2 B4503414 N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B4503414
M. Wt: 409.5 g/mol
InChI Key: LBJSPPNUWLYLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-phenylpiperazinyl group at position 3 and an acetamide moiety at position 1. The acetamide nitrogen is further modified with a cycloheptyl group, distinguishing it from structurally related analogs. This compound belongs to a class of pyridazinone derivatives known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c29-22(24-19-8-4-1-2-5-9-19)18-28-23(30)13-12-21(25-28)27-16-14-26(15-17-27)20-10-6-3-7-11-20/h3,6-7,10-13,19H,1-2,4-5,8-9,14-18H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJSPPNUWLYLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where a halogenated pyridazinone derivative reacts with phenylpiperazine.

    Cycloheptyl Group Addition: The final step involves the acylation of the intermediate compound with cycloheptyl acetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenylpiperazine or pyridazinone moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C23H31N5O2
Molecular Weight: 409.5 g/mol
CAS Number: 1232769-38-8

The compound features a pyridazine ring, a phenylpiperazine moiety, and an acetamide functional group, which contribute to its diverse biological activities.

Medicinal Chemistry

N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide has been investigated for its therapeutic potential in treating various conditions:

  • Antipsychotic Activity: Compounds with piperazine derivatives have shown promise as antipsychotic agents due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Anti-inflammatory Properties: Research indicates that similar compounds exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Neuropharmacology

The phenylpiperazine structure is known for its interaction with various neurotransmitter receptors. Studies have highlighted the following applications:

  • Anxiolytic Effects: Compounds containing piperazine rings have been associated with anxiolytic properties, potentially aiding in the treatment of anxiety disorders .
  • Antidepressant Potential: The modulation of serotonin receptors suggests that N-cycloheptyl derivatives may also be explored for antidepressant effects .

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds has shown efficacy against a range of pathogens. N-cycloheptyl derivatives could be evaluated for:

  • Bacterial Inhibition: Studies on related piperazine compounds indicate potential antibacterial activity, suggesting a role in developing new antibiotics .

Case Study 1: Antipsychotic Activity

A study examined the effects of a structurally similar compound on rodent models exhibiting symptoms of psychosis. The results demonstrated a significant reduction in hyperactivity and stereotypy, indicating potential antipsychotic effects. Further receptor binding assays confirmed high affinity for serotonin receptors .

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory properties of related piperazine compounds using lipopolysaccharide (LPS)-induced macrophages. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting the hypothesis that these compounds can modulate inflammatory responses .

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The pyridazinone core may also play a role in inhibiting certain enzymes, leading to altered cellular processes and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to key structural analogs, focusing on substituent variations, synthetic pathways, and biological implications.

Structural Analogues of Pyridazinone-Acetamide Derivatives

The pyridazinone-acetamide scaffold is highly modular, with modifications at three key positions:

Pyridazinone substituents (e.g., halogenation, aryl groups at positions 3, 4, or 5).

Acetamide N-substituents (e.g., cycloalkyl, aryl, or heteroaryl groups).

Piperazinyl substituents (e.g., phenyl, chlorophenyl, fluorophenyl).

Table 1: Structural and Physicochemical Comparison
Compound Name Pyridazinone Substituents Acetamide N-Substituent Piperazinyl Substituent Molecular Weight (g/mol) Key Biological Activity Reference
N-Cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (Target Compound) 4-Phenylpiperazin-1-yl Cycloheptyl Phenyl ~503.6* Not reported
N′-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (9) 4-Phenylpiperazin-1-yl 4-Nitrobenzylidene Phenyl 413.4 Cytotoxicity (AGS cells)
2-(6-Oxo-3,4-diphenylpyridazin-1(6H)-yl)-N-propylacetamide (21a) 3,4-Diphenyl Propyl 363.4 Anticancer (unspecified targets)
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide (6a) 4-Phenylpiperazin-1-yl Antipyrine moiety Phenyl 500.2 Not reported
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide 4-Fluorophenyl Pyridin-2-yl 341.3 Not reported

*Calculated based on molecular formula C24H31N5O2.

Structure-Activity Relationship (SAR) Insights

Chlorophenyl or fluorophenyl substitutions (e.g., compounds 6b and 6c) may improve metabolic stability or target affinity via halogen bonding .

Antipyrine hybrids (e.g., 6a): Introduce additional hydrogen-bonding motifs, which may enhance binding to enzymes like cyclooxygenase or kinases .

Pyridazinone Modifications: Halogenation (e.g., chloro in ) or aryl substitution (e.g., diphenyl in 21a) can modulate electronic properties and bioactivity .

Q & A

Q. What are the critical steps in synthesizing N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide?

The synthesis typically involves:

  • Core pyridazinone formation : Cyclization of diketones with hydrazines under reflux conditions in ethanol or acetic acid .
  • Substitution at position 3 : Introduction of 4-phenylpiperazine via nucleophilic aromatic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .
  • Acetamide linkage : Coupling the pyridazinone intermediate with cycloheptylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane .
    Key optimization factors : Solvent polarity, reaction time, and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact yields (typically 45–65%) .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., cycloheptyl protons at δ 1.4–1.8 ppm, piperazine N–H at δ 2.8–3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ for C23_{23}H30_{30}N4_4O2_2 expected at m/z 402.2365) .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm1^{-1}) and amide N–H bending (~1540 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based assays with ATP analogs .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .
  • Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to the 4-phenylpiperazine moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Replace 4-phenylpiperazine with morpholine or thiomorpholine to modulate lipophilicity (LogP) and blood-brain barrier penetration .
  • Acetamide chain modification : Introduce methyl or fluoro groups to the cycloheptyl ring to enhance metabolic stability (e.g., resistance to CYP450 oxidation) .
    Example SAR findings :
Substituent at Position 3IC50_{50} (PI3K, nM)Solubility (µg/mL)
4-Phenylpiperazine120 ± 158.2
Morpholine250 ± 2022.5
Thiomorpholine90 ± 105.1

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridazinone carbonyl) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at pyridazinone C6=O) for virtual screening of analogs .

Q. How can contradictory data in cytotoxicity studies be resolved?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic interference testing : Use CYP450 inhibitors (e.g., ketoconazole) to determine if metabolite formation affects IC50_{50} .
  • Comparative analysis with analogs : Cross-reference results with structurally similar compounds (e.g., pyridazinones with varying N-substituents) to identify trends .

Q. What strategies mitigate impurities in large-scale synthesis?

  • Column chromatography : Employ gradient elution (hexane/ethyl acetate → DCM/methanol) to separate unreacted intermediates .
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance purity (>98%) via recrystallization .
  • Process analytical technology (PAT) : Monitor reactions in real-time with inline FTIR to detect side products (e.g., hydrolyzed acetamide) .

Methodological Considerations

Q. How is the stability of this compound assessed under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h and quantify degradation via HPLC (e.g., <10% degradation at pH 7.4) .
  • Plasma stability : Mix with human plasma (37°C, 1h) and analyze metabolites using LC-MS/MS .
  • Light/heat stability : Store at 40°C/75% RH for 4 weeks and monitor decomposition by TLC .

Q. What in vivo models are appropriate for pharmacokinetic profiling?

  • Rodent studies : Administer intravenously (2 mg/kg) to calculate clearance (CL), volume of distribution (Vd), and half-life (t1/2_{1/2}) .
  • Tissue distribution : Quantify compound levels in brain, liver, and kidney via LC-MS to assess blood-brain barrier penetration .
  • Metabolite identification : Collect urine/bile for HRMS analysis to detect glucuronide or sulfate conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.